molecular formula C₁₉H₂₂N₄O₆ B560579 N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide CAS No. 1799711-24-2

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Cat. No. B560579
CAS RN: 1799711-24-2
M. Wt: 402.4
InChI Key: CPMVDDVEZUNCJN-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-Linker Conjugates 19 is a degron-linker. The PROTAC linker is bound lo at least one targeting ligand.

Scientific Research Applications

PROTAC Synthesis

Thalidomide-O-amido-C4-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce protein degradation . PROTACs represent a significant advancement in targeted therapy, as they can selectively degrade pathological proteins.

Cancer Therapeutics

As an intermediate in the synthesis of heterobifunctional PROTAC BET degraders, Thalidomide-O-amido-C4-NH2 targets the bromodomain and extra-terminal (BET) family proteins. These proteins are epigenetic “readers” that play a crucial role in gene transcription regulation and are considered attractive therapeutic targets for cancer .

Epigenetic Research

The compound’s role in targeting BET proteins also extends to epigenetic research. By affecting the function of BET proteins, researchers can study the epigenetic mechanisms that contribute to various diseases, including cancer, and potentially discover new therapeutic approaches .

Molecular Glues

Thalidomide-O-amido-C4-NH2: can act as a molecular glue. Molecular glues are small molecules that can induce novel protein-protein interactions, leading to the ubiquitination and subsequent degradation of target proteins. This has implications for drug discovery and the development of new therapeutic agents .

Protein-Protein Interaction Studies

The compound serves as a tool for studying protein-protein interactions, particularly those involving ubiquitin ligases like cereblon. Understanding these interactions is vital for the development of drugs that can modulate these pathways .

Neurodegenerative Disease Research

Thalidomide derivatives have been studied for their potential in treating neurodegenerative diseases. While Thalidomide-O-amido-C4-NH2 specifically has not been directly linked to this application, its role in protein degradation could be relevant for the clearance of misfolded proteins associated with diseases like Alzheimer’s .

Inflammatory Disease Modulation

Thalidomide and its analogs have anti-inflammatory properties. Research into compounds like Thalidomide-O-amido-C4-NH2 could lead to new treatments for inflammatory diseases by modulating the immune response .

Drug Formulation and Solubility

The salt forms of Thalidomide-O-amido-C4-NH2 , such as the hydrochloride and TFA (trifluoroacetate) versions, have enhanced water solubility and stability, which is beneficial for drug formulation and delivery .

properties

IUPAC Name

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMVDDVEZUNCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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